molecular formula C10H20 B14508585 Cyclooctane, 1,1-dimethyl CAS No. 62882-97-7

Cyclooctane, 1,1-dimethyl

Katalognummer: B14508585
CAS-Nummer: 62882-97-7
Molekulargewicht: 140.27 g/mol
InChI-Schlüssel: QEHFDLMARNTXIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclooctane, 1,1-dimethyl is an organic compound with the molecular formula C10H20. It is a derivative of cyclooctane, where two methyl groups are attached to the same carbon atom in the cyclooctane ring. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctane, 1,1-dimethyl typically involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to produce cyclooctane

Industrial Production Methods

Industrial production of cyclooctane derivatives often involves large-scale catalytic processes. The dimerization of butadiene and subsequent hydrogenation are carried out in reactors designed to handle high pressures and temperatures. The alkylation step is typically performed using methylating agents in the presence of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclooctane, 1,1-dimethyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or alcohols, depending on the reaction conditions.

    Reduction: Alkanes or cycloalkanes with fewer double bonds.

    Substitution: Halogenated cyclooctane derivatives or alkylated products.

Wissenschaftliche Forschungsanwendungen

Cyclooctane, 1,1-dimethyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclooctane, 1,1-dimethyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various chemical reactions, influencing the activity of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooctane: The parent compound with no methyl groups attached.

    Cyclooctane, 1,2-dimethyl: A derivative with two methyl groups attached to adjacent carbon atoms.

    Cyclooctane, 1,4-dimethyl: A derivative with two methyl groups attached to carbon atoms separated by three other carbon atoms.

Uniqueness

Cyclooctane, 1,1-dimethyl is unique due to the specific positioning of its methyl groups on the same carbon atom. This structural feature influences its conformational stability and reactivity compared to other cyclooctane derivatives. The presence of two methyl groups on the same carbon atom also affects its physical properties, such as boiling point and solubility, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

62882-97-7

Molekularformel

C10H20

Molekulargewicht

140.27 g/mol

IUPAC-Name

1,1-dimethylcyclooctane

InChI

InChI=1S/C10H20/c1-10(2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3

InChI-Schlüssel

QEHFDLMARNTXIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCCCC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.